molecular formula C30H44O16S2Na2 B600225 Atractyloside sodium salt CAS No. 100938-11-2

Atractyloside sodium salt

Cat. No.: B600225
CAS No.: 100938-11-2
M. Wt: 770.77
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractyloside sodium salt can be synthesized through the extraction of atractyloside from plant sources, followed by its conversion to the sodium salt form. The extraction process typically involves:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Atractyloside sodium salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Atractyloside sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Atractyloside sodium salt exerts its effects by specifically inhibiting the ADP/ATP translocase in the mitochondrial membrane. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a halt in ATP production and subsequent cell death due to energy depletion. The molecular targets involved include the ADP/ATP translocase and associated mitochondrial proteins. The pathways affected include the mitochondrial respiratory chain and energy metabolism pathways .

Comparison with Similar Compounds

Uniqueness: Atractyloside sodium salt is unique due to its potent and specific inhibition of the ADP/ATP translocase, making it a valuable tool for studying mitochondrial function and energy metabolism. Its toxicity and ability to induce mitochondrial dysfunction set it apart from other similar compounds .

Biological Activity

Atractyloside sodium salt (ATR) is a compound derived from various plants in the Asteraceae family, particularly from Atractylis species. It is known for its potent biological activities, primarily as an inhibitor of mitochondrial ATP synthesis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

Atractyloside exerts its biological effects primarily through the inhibition of the adenine nucleotide translocator (ANT) located in the inner mitochondrial membrane. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a significant decrease in ATP production. The mechanism can be summarized as follows:

  • Inhibition of ATP Synthesis : ATR binds competitively to ANT, blocking ADP from entering the mitochondria and ATP from exiting, which disrupts cellular energy metabolism .
  • Induction of Apoptosis : The inhibition of ATP synthesis results in loss of mitochondrial membrane potential and triggers apoptotic pathways. This process is characterized by increased reactive oxygen species (ROS) production and eventual cell death .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that ATR can induce cytotoxic effects in various cell lines, including glioma cells (T98G), by disrupting mitochondrial function and promoting apoptosis .
  • Antioxidant Properties : Despite its cytotoxic effects, ATR has been reported to exhibit antioxidant properties under certain conditions, potentially due to its ability to modulate mitochondrial membrane potential .
  • Therapeutic Potential : Research suggests that ATR could be explored for therapeutic applications in conditions where mitochondrial dysfunction is a contributing factor, such as neurodegenerative diseases .

Case Study 1: Hydrothermal Processing

A study investigated the degradation mechanisms of atractyloside in traditional Chinese medicinal herbs. The research found that hydrothermal processing could significantly reduce ATR levels through decomposition and hydrolysis. Approximately 40% of ATR was removed after treatment at 98 °C for two hours . This finding suggests that proper preparation methods may mitigate the toxicity associated with ATR.

Case Study 2: Toxicity Reports

Atractyloside has been implicated in cases of poisoning from herbal remedies containing Atractylis species. Reports indicate that ingestion can lead to severe hepatic injury and even fatalities. The toxic effects are attributed to its potent inhibition of mitochondrial function, emphasizing the need for careful monitoring and regulation of herbal medicines containing this compound .

Table 1: Summary of Biological Activities of this compound

ActivityDescription
ATP Synthesis InhibitionCompetitively inhibits ANT, reducing ATP production
Apoptosis InductionTriggers apoptotic pathways via mitochondrial dysfunction
Antioxidant ActivityModulates ROS production under specific conditions
Cytotoxic EffectsInduces cell death in various cancer cell lines
ToxicityAssociated with severe hepatic injury and fatalities in herbal medicine use

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANIWBAUMYKQE-NXBYREHHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Na2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100938-11-2
Record name Atractyloside sodium salt
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